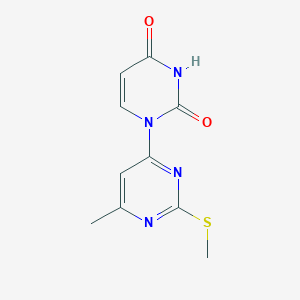![molecular formula C25H27N3O B5524212 N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)
N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives involves multi-step reactions, including nucleophilic substitution and addition reactions. For instance, the synthesis of optically active piperazine derivatives has been achieved with high optical purities through specific resolution techniques using chiral agents such as quinidine and cinchonidine, demonstrating the complexity and precision required in synthesizing such compounds (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals significant insights into their reactivity and potential biological activities. X-ray crystallography studies have detailed the conformation and bonding within such molecules, highlighting the importance of the piperazine ring's orientation and substitution patterns on the overall molecular geometry (Little et al., 2008).
Chemical Reactions and Properties
Piperazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions and interactions with enzymes, demonstrating their versatility in chemical transformations and potential as therapeutic agents. For example, the introduction of bulky moieties or substituents at specific positions significantly influences their anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their stability, formulation potential, and application in various domains. Crystallographic studies provide insights into their solid-state characteristics and hydrogen bonding patterns, affecting their physical behavior and interaction with biological systems (Betz et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the applications and efficacy of piperazine derivatives. Studies have shown that modifications to the piperazine ring, such as the introduction of electron-withdrawing or donating groups, can significantly alter their pharmacological profile and interaction with biological receptors (Hussain et al., 2016).
科学的研究の応用
Synthesis and Structural Insights
Research has focused on the synthesis of novel piperazine derivatives, aiming to explore their structural properties and potential applications. For example, studies on the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, including piperazine compounds, reveal the importance of structural modifications in enhancing biological activities. These compounds were synthesized from ester ethoxycarbonylhydrazones with primary amines, showing good to moderate antimicrobial activities (Bektaş et al., 2010). Similarly, the synthesis of benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of piperazine derivatives are notable areas of research. For instance, novel benzoxaboroles and their analogues, derived from N-(fluorophenyl)piperazine, showed promising microbiological activity against various fungal strains, highlighting the potential of piperazine compounds in developing new antifungal agents (Borys et al., 2019).
Therapeutic Applications and Drug Development
Piperazine derivatives have been extensively studied for their therapeutic potential. The exploration of piperazine derivatives as central pharmacological agents, including antipsychotic, antidepressant, and anxiolytic drugs, underscores the versatility of these compounds in drug development (Brito et al., 2018). Furthermore, the discovery of novel motilin receptor agonists, such as GSK962040, demonstrates the application of piperazine derivatives in gastrointestinal motility disorders, showcasing their role in addressing specific therapeutic targets (Westaway et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-21-7-11-24(12-8-21)27-15-17-28(18-16-27)26-19-22-9-13-25(14-10-22)29-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHGXIOMEPKAAZ-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)



![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)
![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)


![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)